4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a complex organic compound notable for its intricate structure and potential biological activities. This compound, identified by the CAS number 897611-13-1, has a molecular formula of and a molecular weight of approximately 435.5 g/mol. The presence of multiple functional groups, including hydroxyl, methoxy, and piperazine moieties, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The information regarding this compound has been derived from various chemical databases and research articles that detail its synthesis, properties, and potential applications in scientific research. Notable sources include Chemsrc and PubChem, which provide detailed chemical data and safety information about the compound .
This compound falls under the category of pyridinones, which are derivatives of pyridine that contain a ketone functional group. Its classification is significant as it relates to its potential pharmacological activities, particularly in neuropharmacology and cancer research.
The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents and conditions are crucial for optimizing yields and purity during synthesis .
The molecular structure of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one can be described as follows:
The compound's structure can be represented using various notations:
PDGQYFSVQYRFRT-UHFFFAOYSA-N
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O
These representations facilitate computational modeling and structural analysis in cheminformatics .
Chemical reactions involving this compound may include:
Understanding these reactions is vital for optimizing synthetic pathways and enhancing the compound's efficacy .
The mechanism of action for 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is linked to its ability to interact with specific biological targets:
Quantitative data on binding affinities and inhibition constants would provide deeper insights into its pharmacological profile .
While detailed physical properties such as density and boiling point are often unspecified for this compound, it is essential to consider:
Key chemical properties include:
Further analysis might involve stability under various pH conditions or thermal stability assessments .
4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one has potential applications in:
Its unique structural features make it a compelling candidate for further exploration in drug discovery programs .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: